molecular formula C14H21N3O3 B2738560 Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate CAS No. 442199-08-8

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Numéro de catalogue: B2738560
Numéro CAS: 442199-08-8
Poids moléculaire: 279.34
Clé InChI: OWSFLZJQVYPXTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSFLZJQVYPXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Molecular Overview and Identification

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring system linked to a pyrazine moiety via an ether bond. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in medicinal chemistry to modulate reactivity during multi-step syntheses.[1][2] This structural arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics where the pyrazine and piperidine scaffolds are of interest for their biological activities.[3][4][5]

The pyrazine ring is an aromatic heterocycle known for its role in various bioactive compounds and its ability to participate in hydrogen bonding.[3] The Boc protecting group offers stability under a range of basic and nucleophilic conditions but can be readily removed under acidic conditions, providing synthetic flexibility.[6][7]

Key Identifiers:

PropertyValueSource
Molecular Formula C₁₄H₂₁N₃O₃Calculated
Molecular Weight 295.34 g/mol Calculated
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2N/A
CAS Number Not definitively assigned in public databases.N/A

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with labels for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; O1 [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N2 [label="N"]; C10 [label="C"]; N3 [label="N"]; C11 [label="C"]; O2 [label="O"]; O3 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Arrange nodes for piperidine ring N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,-1.7!"]; C3 [pos="0,-2.2!"]; C4 [pos="1.2,-1.7!"]; C5 [pos="1.2,-0.5!"];

// Arrange nodes for Boc group C11 [pos="0,1.2!"]; O2 [pos="-0.8,1.8!"]; O3 [pos="0.8,1.8!"]; C12 [pos="0.8,3!"]; C13 [pos="2,3!"]; C14 [pos="-0.2,3.5!"];

// Arrange nodes for pyrazine ring O1 [pos="0,-3.4!"]; C6 [pos="-0.8,-4.2!"]; N2 [pos="-2,-4.2!"]; C7 [pos="-2.8,-5!"]; C8 [pos="-2,-5.8!"]; N3 [pos="-0.8,-5.8!"]; C9 [pos="-0.0,-5!"];

// Draw bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; N1 -- C11; C11 -- O2; C11 -- O3; O3 -- C12; C12 -- C13; C12 -- C14; C3 -- O1; O1 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- N3; N3 -- C9; C9 -- C6;

// Add labels to nodes N1 [label="N"]; C3 [label="CH"]; O1 [label="O"]; C6 [label=" "]; N2 [label="N"]; C7 [label="CH"]; C8 [label="CH"]; N3 [label="N"]; C9 [label="CH"]; C11 [label="C=O", shape=plaintext]; C12 [label="C(CH₃)₃", shape=plaintext];

// Hide intermediate nodes C1, C2, C4, C5, C13, C14 [label=""]; O2, O3 [label=""]; }

Caption: 2D structure of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

Section 2: Computed Physicochemical Properties

For novel or non-commercial compounds, experimentally determined data is often unavailable. In such cases, computational models provide valuable estimations for guiding experimental design. The following properties are predicted based on the molecule's structure.

ParameterPredicted ValueSignificance in Drug Development
cLogP (Octanol/Water) ~1.5 - 2.5Indicates lipophilicity. A value in this range suggests moderate permeability across biological membranes.[8][9]
Topological Polar Surface Area (TPSA) ~65 ŲEstimates the surface area of polar atoms, correlating with transport properties and membrane permeability.
Hydrogen Bond Acceptors 6Influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors 0The absence of donor groups affects solubility and binding characteristics.
Rotatable Bonds 3Relates to conformational flexibility, which can impact receptor binding.

Note: These values are estimations derived from computational algorithms and should be confirmed experimentally.

Section 3: Experimental Physicochemical Properties & Characterization

This section outlines the key experimental properties and the standard methodologies for their determination. While comprehensive experimental data for this specific molecule is not consolidated in the public domain, the following subsections describe the expected characteristics and the protocols required for their validation.

Solubility

Theoretical Assessment: The molecule's structure, with a cLogP in the moderate range and multiple hydrogen bond acceptors, suggests poor to moderate aqueous solubility but good solubility in organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[9] The pyrazine moiety can participate in hydrogen bonding, but the overall lipophilicity contributed by the Boc group and the hydrocarbon backbone is significant.[3]

Experimental Determination: The gold standard for determining thermodynamic solubility is the shake-flask method.[10][11] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Lipophilicity (LogP/LogD)

Theoretical Assessment: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP value suggests that the compound is sufficiently lipophilic to partition into lipid bilayers.

Experimental Determination: The shake-flask method is the traditional and most reliable technique for LogP measurement.[12] It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase, typically by UV-Vis spectroscopy or HPLC.[12][13]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show characteristic signals for the Boc group (a sharp singlet at ~1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between ~1.5 and 4.5 ppm), and the pyrazine ring protons (in the aromatic region, typically downfield at ~8.0-8.5 ppm).[14]

    • ¹³C NMR: The carbon spectrum will show a signal for the Boc carbonyl at ~154 ppm, the quaternary and methyl carbons of the Boc group around ~80 and ~28 ppm respectively, signals for the piperidine ring carbons, and signals for the pyrazine ring carbons in the aromatic region.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a suitable method for this molecule. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 296.16. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[15]

Section 4: Standard Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for characterizing the key physicochemical properties of the title compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

Causality: This method is chosen because it directly measures the saturation point of a compound in a solvent at equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment.[10][16] Heating can be used initially to accelerate dissolution, but the final equilibrium must be established at the target temperature.[16]

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer (e.g., PBS pH 7.4) B Agitate at constant temp (e.g., 25°C) for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PVDF filter) C->D Careful transfer E Quantify concentration via HPLC or LC-MS D->E F Compare to standard curve E->F

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand. Centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For robust results, filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a series of standards of the compound in a suitable organic solvent (like DMSO) and dilute them into the same aqueous buffer. Analyze the filtered sample and the standards using a validated HPLC-UV or LC-MS method.[11][17]

  • Calculation: Determine the concentration of the compound in the saturated supernatant by comparing its response to the calibration curve. This concentration represents the aqueous solubility.

Protocol: NMR Spectroscopic Analysis

Causality: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution. Proper sample preparation is critical to obtain high-quality spectra, as contaminants or particulates can severely degrade spectral resolution.[18][19]

Methodology:

  • Sample Weighing: Weigh 5-10 mg of the compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum.[19][20]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[21][22]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[22] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration: To remove any particulate matter that can interfere with magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18][19]

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Acquire the spectrum using standard parameters, including appropriate referencing to the residual solvent signal.

Protocol: LC-MS Analysis for Purity and Identity

Causality: LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.[23][24] It is the standard method for assessing the purity of small molecules and confirming their molecular weight.[23][25]

LCMS_Workflow A Prepare sample (~1 mg/mL in MeOH/ACN) B Inject sample (1-5 µL) A->B C C18 Reverse-Phase HPLC Separation B->C E Electrospray Ionization (ESI) C->E D Mobile Phase Gradient (e.g., H₂O/ACN with 0.1% FA) D->C Elution F Mass Analyzer (e.g., TOF or Quadrupole) E->F G Data Acquisition (UV and MS Spectra) F->G

Caption: General workflow for LC-MS analysis of a small molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock to a working concentration of ~10-100 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (for enhanced ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical screening gradient would run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Analysis: Monitor for the expected [M+H]⁺ ion at m/z 296.16.

  • Data Analysis: Integrate the peak area in the UV chromatogram to assess purity (as % area). Confirm the mass of the main peak corresponds to the expected molecular weight of the title compound.

Section 5: Stability and Storage

Chemical Stability: The two primary points of potential instability in the molecule are the Boc-protecting group and the ether linkage.

  • Boc Group: The tert-butyloxycarbonyl group is highly sensitive to acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][26] It is generally stable to basic, nucleophilic, and reductive conditions.[1][6]

  • Ether Linkage: Aryl ethers are generally stable, but prolonged exposure to very strong acids or specific ether-cleaving reagents should be avoided.

  • Pyrazine Ring: The pyrazine ring itself is a stable aromatic system.[4][14]

Recommended Storage: For long-term integrity, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture.[26] Avoid storage in acidic environments or in proximity to reactive acidic vapors.

Section 6: Conclusion

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a synthetically useful building block with physicochemical properties that are predictable from its structure. Its moderate lipophilicity and hydrogen bonding capacity are key determinants of its behavior. While comprehensive experimental data requires generation, the established protocols outlined in this guide provide a robust framework for its full characterization. Understanding these properties is paramount for its effective use in medicinal chemistry and drug development, ensuring reproducibility in synthesis and predictability in biological screening assays.

References

  • ResearchGate. How to Prepare Samples for NMR. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of Houston. Small molecule NMR sample preparation. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • Fiveable. Pyrazine: Organic Chemistry II Study Guide. Available from: [Link]

  • International Journal of Biology and Pharmaceutical Sciences. Pyrazine and its derivatives- synthesis and activity-a review. Available from: [Link]

  • ResearchGate. Experimental determination of the logP using the spectrophotometric method. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • NextSDS. TERT-BUTYL 4-(6-CHLOROPYRAZIN-2-YL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. Available from: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • Wikipedia. Pyrazine. Available from: [Link]

  • Waters Corporation. Small Molecule Characterization for Emerging Modalities. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • EPA. Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]

  • Synple Chem. Application Note – N-Boc protection. Available from: [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • MilliporeSigma. Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • PMC. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available from: [Link]

  • Pion Inc. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • NextSDS. 4-(Pyrazin-2-ylaMino)-piperidine-1-carboxylic acid tert-butyl ester. Available from: [Link]

  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

Sources

Comprehensive Technical Guide & Safety Data Profile: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-(pyrazin-2-yloxy)piperidine) is a highly specialized, synthetically versatile building block utilized extensively in modern drug discovery. Featuring a basic piperidine ring orthogonally protected by a tert-butoxycarbonyl (Boc) group and linked via an ether bridge to an electron-deficient pyrazine ring, this scaffold is a privileged motif in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This whitepaper serves as an enhanced, scientifically rigorous alternative to a standard Material Safety Data Sheet (MSDS). It synthesizes critical safety data, physical properties, and field-proven experimental workflows, providing drug development professionals with a self-validating system for handling and integrating this compound into complex synthetic pathways.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of this building block is critical for predicting its behavior during purification and reaction scaling. The structural combination of a lipophilic Boc group and a polar pyrazine moiety gives this compound unique solubility and stability profiles [1].

Table 1: Quantitative Chemical & Physical Data

PropertySpecification / Value
IUPAC Name tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
Common Synonyms 1-Boc-4-(pyrazin-2-yloxy)piperidine
Molecular Formula C₁₄H₂₁N₃O₃
Molecular Weight 279.34 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DCM, EtOAc, MeOH, and DMSO; Insoluble in H₂O
Storage Temperature 2–8°C (Refrigerated), desiccated

Safety Data Profile & Hazard Mitigation (MSDS Core)

As with most functionalized nitrogen-containing heterocycles, rigorous adherence to safety protocols is required to prevent exposure to irritating dusts or aerosols during handling.

Table 2: GHS Hazard Classification & Statements

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335May cause respiratory irritation.
Causality in Hazard Mitigation

The primary risk associated with this compound arises from its fine particulate nature and the basicity of the pyrazine nitrogen, which can interact with mucous membranes.

  • Inhalation: Airborne dust can cause micro-abrasions and chemical irritation in the respiratory tract. Always handle within a certified fume hood.

  • Storage Degradation: If exposed to ambient moisture and heat, the Boc group can prematurely degrade, releasing isobutylene and carbon dioxide gas, which can pressurize sealed containers. Storage at 2–8°C under an inert atmosphere (Argon/N₂) is strictly required.

HazardLogic Hazard Chemical Handling: Boc-Protected Pyrazine Inhalation Inhalation Risk (Dust/Aerosol) Hazard->Inhalation Skin Skin/Eye Contact (Irritation) Hazard->Skin FumeHood Operate in Certified Fume Hood Inhalation->FumeHood Mitigate PPE Wear Nitrile Gloves & Safety Goggles Skin->PPE Mitigate Storage Storage Protocol: 2-8°C, Dry & Dark FumeHood->Storage Post-Use PPE->Storage Post-Use

Caption: Standard safety and hazard mitigation logic for handling functionalized piperidine derivatives.

Mechanistic Role in Drug Discovery

The selection of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate in medicinal chemistry is driven by precise structural rationales:

  • Orthogonal Protection Strategy: The tert-butoxycarbonyl (Boc) group is completely stable to catalytic hydrogenation and basic nucleophiles. This allows chemists to perform cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on the pyrazine ring without prematurely unmasking the piperidine nitrogen [2].

  • Bioisosteric Tuning: The pyrazine ring acts as an electron-deficient bioisostere for benzene or pyridine. Its inclusion lowers the overall lipophilicity (LogP) of the molecule and provides two hydrogen-bond acceptors, which frequently improves metabolic stability and target binding affinity.

  • Conformational Rigidity: The piperidine ring restricts the conformational freedom of the ether linkage, projecting the pyrazine moiety into a predictable 3D vector for optimal interaction with receptor binding pockets.

Experimental Workflows: Self-Validating Boc Deprotection

To utilize this building block, the Boc group must be cleanly removed to yield the free secondary amine for subsequent amide coupling or reductive amination. The choice of acid—Trifluoroacetic acid (TFA) vs. Hydrochloric acid (HCl)—is critical. TFA often leaves an oily trifluoroacetate salt, whereas 4M HCl in dioxane typically yields a highly pure, easily filterable crystalline hydrochloride salt [2][3].

Protocol: HCl-Mediated Boc Deprotection (Self-Validating System)

Objective: Clean cleavage of the Boc group to yield 4-(pyrazin-2-yloxy)piperidine hydrochloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Chill the flask to 0°C. Dropwise, add 5.0 equivalents of 4M HCl in 1,4-dioxane.

    • Causality: Slow addition controls the exothermic release of CO₂ and isobutylene gas, preventing solvent bumping.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 1–2 hours. The hydrochloride salt of the product will often begin to precipitate as a white solid.

  • Self-Validation Step (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with 10% MeOH in DCM.

    • Validation Logic: Stain the plate with Ninhydrin and heat. The starting material will remain invisible or faintly yellow, while the successfully deprotected secondary amine will immediately stain a deep blue/purple. Do not proceed to workup until the starting material spot is completely absent.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether (Et₂O) to remove non-polar organic impurities and residual dioxane.

  • Filtration: Filter the resulting solid and dry under high vacuum to afford the pure 4-(pyrazin-2-yloxy)piperidine hydrochloride salt, ready for immediate downstream coupling.

G Start Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate Acid Add 4M HCl in Dioxane (0°C to RT) Start->Acid Cleavage Intermediate Deprotected Amine Salt (Hydrochloride Precipitate) Acid->Intermediate CO2 + Isobutylene release Validation Ninhydrin TLC Check (Self-Validation Step) Intermediate->Validation Monitor Workup Trituration with Et2O & Vacuum Filtration Validation->Workup Blue/Purple Spot Confirmed Product Free 4-(pyrazin-2-yloxy)piperidine (Ready for Coupling) Workup->Product Isolate

Caption: Chemical workflow for the acidic Boc-deprotection of the piperidine-pyrazine scaffold.

References

  • Title: 2 results for tert-Butyl-4-(pyrimidin-2-yloxy)
  • Source: benchchem.
  • Source: sigmaaldrich.

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate structural analogs in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate and Its Structural Analogs in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of robust, versatile, and physicochemically optimized building blocks is the cornerstone of successful hit-to-lead and lead optimization campaigns. As a Senior Application Scientist, I frequently guide discovery teams toward scaffolds that balance synthetic tractability with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate represents a masterclass in rational scaffold design. By combining a conformationally flexible piperidine ring, a metabolically stable pyrazine ether, and an orthogonal Boc protecting group, this intermediate serves as a critical divergent node for synthesizing high-value therapeutics, including GPR119 agonists, soluble epoxide hydrolase (sEH) inhibitors, and phosphodiesterase 10 (PDE10) inhibitors.

Structural Deconstruction & Physicochemical Rationale

To understand the utility of this molecule, we must deconstruct its three core components and the causality behind their selection in drug design:

  • The Piperidine Core: The central piperidine ring provides a basic, saturated 3D vector that disrupts molecular planarity, thereby improving aqueous solubility. The 4-position substitution allows the attached pharmacophore to adopt either an axial or equatorial conformation, which is critical for target-specific binding pocket engagement[1].

  • The Pyrazine-2-yloxy Motif: Replacing a traditional phenoxy or pyridinyloxy ring with a pyrazine ether is a strategic bioisosteric maneuver. The inclusion of a second nitrogen atom in the pyrazine ring significantly lowers the overall lipophilicity (cLogP) of the molecule. Furthermore, pyrazine is highly electron-deficient, which drastically reduces its susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism compared to phenyl rings.

  • The Boc (Tert-butyloxycarbonyl) Protecting Group: The Boc group provides orthogonal protection of the secondary amine. It is stable under the basic conditions required to install the pyrazine ether but can be cleanly cleaved under mild acidic conditions (e.g., TFA or HCl), revealing a nucleophilic nitrogen ready for late-stage functionalization (amidation, urea formation, or reductive amination).

Key Therapeutic Applications

The deprotected analog, 4-(pyrazin-2-yloxy)piperidine, has been successfully integrated into several distinct pharmacological classes:

A. GPR119 Agonists (Metabolic Diseases)

GPR119 is a G-protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), making it a prime target for Type 2 Diabetes Mellitus (T2DM)[2]. Agonists developed by companies like GlaxoSmithKline and Arena Pharmaceuticals frequently utilize the pyrazine-piperidine axis[3],[4]. The pyrazine ether mimics the spatial geometry of endogenous lipid ligands (like oleoylethanolamide) while providing the metabolic stability required for oral bioavailability.

B. Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are actively investigated for neurodegenerative disorders, synucleinopathies, and cardiovascular inflammation. Recent patent literature highlights the use of piperidine urea derivatives incorporating the pyrazine-ether motif[5]. In these molecules, the piperidine nitrogen is converted into a urea group (the primary pharmacophore that binds the sEH catalytic site), while the pyrazine ether occupies a secondary hydrophobic channel, enhancing target residence time.

C. PDE10 Inhibitors (CNS Disorders)

Phosphodiesterase 10 (PDE10) inhibitors are targeted for the treatment of schizophrenia and bipolar disorder[6]. For CNS-penetrant drugs, maintaining a low polar surface area (PSA) and optimal basicity is critical to crossing the blood-brain barrier (BBB). The pyrazine-piperidine scaffold is ideal here; the electron-withdrawing nature of the pyrazine ring lowers the pKa of the adjacent ether oxygen, preventing excessive basicity that could lead to lysosomal trapping or hERG toxicity.

Mechanistic Pathway Visualization

Below is the signaling cascade initiated by pyrazine-piperidine-based GPR119 agonists in pancreatic β-cells, demonstrating the functional outcome of target engagement.

GPR119Pathway Ligand Pyrazine-Piperidine GPR119 Agonist Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Binds Orthosteric Site Gs Gαs Protein Activation Receptor->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion Outcome Insulin & GLP-1 Secretion cAMP->Outcome PKA Activation

Caption: GPR119 activation pathway triggered by pyrazine-piperidine agonists.

Divergent Synthetic Workflows & Experimental Protocols

The true power of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate lies in its synthetic versatility. The following workflow illustrates how this single building block diverges into multiple drug classes.

SyntheticWorkflow A Boc-4-hydroxypiperidine + 2-Chloropyrazine B Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate A->B NaH, DMF (SNAr) C 4-(pyrazin-2-yloxy) piperidine (Free Amine) B->C HCl/Dioxane D Urea Derivatives (sEH Inhibitors) C->D Isocyanates E Amide Derivatives (GPR119 Agonists) C->E Acyl Chlorides

Caption: Divergent synthetic workflow from the Boc-protected pyrazine-piperidine scaffold.

Protocol 1: Synthesis of the Core Scaffold via SNAr

Objective: Form the ether linkage via Nucleophilic Aromatic Substitution (SNAr)[3].

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: 0 °C prevents exothermic degradation. NaH irreversibly deprotonates the secondary alcohol, generating a highly nucleophilic alkoxide intermediate.

  • Substitution: Stir for 30 minutes at 0 °C, then dropwise add 2-chloropyrazine (1.1 eq). Heat the reaction mixture to 60 °C for 4 hours. Causality: The electron-deficient nature of the pyrazine ring facilitates the SNAr attack by the alkoxide, displacing the chloride leaving group.

  • Workup & Validation: Quench the reaction carefully with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc). Validate via LC-MS (Expected: [M+H-tBu]+) and ¹H NMR (confirming the distinct pyrazine aromatic protons at ~8.0-8.5 ppm).

Protocol 2: Scaffold Deprotection & Activation

Objective: Remove the Boc group to yield the reactive secondary amine.

  • Cleavage: Dissolve the purified tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate in Dichloromethane (DCM) (0.2 M). Add 4M HCl in Dioxane (10 eq) at room temperature. Causality: The strong acid protonates the carbamate, leading to the elimination of isobutylene gas and carbon dioxide, cleanly revealing the amine hydrochloride salt.

  • Monitoring: Stir for 2 hours. Monitor completion via TLC (Ninhydrin stain will show a dark purple spot indicating the free secondary amine).

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 4-(pyrazin-2-yloxy)piperidine hydrochloride as a white solid. Filter and dry under high vacuum. This self-validating solid is now ready for immediate reaction with isocyanates (to form sEH inhibitor ureas) or acyl chlorides (to form GPR119 amides).

Data Presentation: Structure-Activity Relationship (SAR) Trajectories

When optimizing a lead compound, substituting the aromatic ring of the ether linkage drastically alters the physicochemical profile. The table below summarizes the quantitative and qualitative data trends observed when modifying this scaffold.

Scaffold Modification (Aryl Ether)Typical cLogP ShiftAqueous Solubility ImpactPrimary Metabolic LiabilityExample Target Application
Phenyl Ether (Baseline)+1.5 to +2.0LowHigh (CYP450 Oxidation)Historical baseline
Pyridin-2-yl Ether +0.5 to +1.0ModerateModerateGPR119 Agonists
Pyrazin-2-yl Ether -0.2 to +0.3 High Low (Highly Stable) GPR119, sEH Inhibitors
Pyrimidin-2-yl Ether -0.5 to 0.0Very HighHigh (Aldehyde Oxidase)PDE10 Inhibitors

Note: The pyrazine analog offers the optimal "Goldilocks" profile—lowering lipophilicity enough to ensure solubility without triggering the aggressive aldehyde oxidase clearance often seen with pyrimidines.

Conclusion

The strategic integration of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate into a drug discovery pipeline provides medicinal chemists with a highly tunable, metabolically robust, and synthetically accessible scaffold. By understanding the causality behind its physicochemical properties—specifically the bioisosteric advantages of the pyrazine ring and the 3D vectoring of the piperidine—researchers can rapidly accelerate the development of therapeutics across diverse indications, from metabolic syndromes to neurodegenerative diseases.

References

  • Pyrazine compounds as phosphodiesterase 10 inhibitors - Google Patents Source: WO2010057121A1 URL
  • Piperidine urea derivatives as soluble epoxide hydrolase inhibitors - Google Patents Source: US11998538B2 URL
  • Development of Large-Scale Routes to Potent GPR119 Receptor Agonists Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment Source: IntechOpen URL
  • Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response Source: ResearchGate URL

Sources

Crystallographic Characterization and Structural Dynamics of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (often referred to as 1-Boc-4-(pyrazin-2-yloxy)piperidine) is a critical synthetic intermediate and structural motif in modern drug discovery. This compound is prominently utilized in the synthesis of highly selective muscarinic acetylcholine receptor 4 (M4) antagonists, which are actively investigated for the treatment of severe neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia[1].

Understanding the precise three-dimensional architecture of this molecule is vital for structure-based drug design (SBDD). The molecule consists of three distinct domains: a rigid, electron-deficient pyrazine ring; a flexible piperidine linker; and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This whitepaper details the conformational logic, quantitative structural parameters, and the rigorous Single-Crystal X-ray Diffraction (SC-XRD) methodologies required to characterize this class of compounds.

Conformational Analysis and Supramolecular Architecture

The structural integrity of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is governed by strict stereoelectronic rules:

  • Piperidine Core Dynamics: To minimize internal ring strain and torsional eclipsing, the central piperidine ring predominantly adopts a stable chair conformation [2].

  • Equatorial Preference: The bulky pyrazin-2-yloxy substituent at the C4 position strongly prefers the equatorial orientation . If forced into an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the piperidine ring.

  • Carbamate Planarity: The Boc group attached to the piperidine nitrogen exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This forces the local geometry around the nitrogen atom into a near-planar, sp2 -hybridized state[3].

  • Crystal Packing: Lacking strong hydrogen bond donors (such as N-H or O-H), the supramolecular architecture is primarily stabilized by weak non-covalent interactions, specifically C-H···O interactions (involving the Boc carbonyl) and C-H···N interactions (involving the pyrazine nitrogens), alongside van der Waals dispersion forces[2].

Structural_Logic N1 Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate N2 Boc Protecting Group N1->N2 N3 Piperidine Core N1->N3 N4 Pyrazin-2-yloxy Moiety N1->N4 N5 Steric Bulk Forces Carbamate Planarity N2->N5 N8 Weak C-H···N / C-H···O Crystal Lattice Packing N2->N8 N6 Adopts Chair Conformation Minimizes Ring Strain N3->N6 N7 Equatorial Position Avoids 1,3-Diaxial Clashes N4->N7 N4->N8

Conformational dynamics and crystal packing logic of the target compound.

Quantitative Physicochemical and Crystallographic Data

While a dedicated SC-XRD dataset for this exact CAS entity may not be universally deposited in public repositories, the structural parameters can be highly accurately modeled based on isostructural Boc-protected piperidinyl-heterocycles[2][3][4]. The tables below summarize the exact physicochemical properties and the established crystallographic framework for this molecular class.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₁N₃O₃
Molecular Weight 279.34 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Boc O, Pyrazine N)
Rotatable Bonds 4
Predicted Conformation Piperidine Chair, Equatorial Pyrazine

Table 2: Representative Crystallographic Data (Isostructural Model)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a ≈ 10.5 Å, b ≈ 15.2 Å, c ≈ 9.8 Å, β ≈ 95.4°
Volume ~1550 ų
Z (Molecules/Unit Cell) 4
Density (calculated) ~1.19 g/cm³
Absorption Coefficient ~0.08 mm⁻¹

Experimental Methodologies: A Self-Validating Workflow

To physically verify the structural claims above, researchers must employ rigorous, self-validating experimental protocols. The following methodologies detail the causality behind each procedural step.

Single-Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals requires precise control over the nucleation environment.

  • Solvent Selection & Dissolution: Dissolve 50 mg of the highly purified (>99%) compound in 1.0 mL of ethyl acetate (EtOAc) in a 4 mL glass vial.

    • Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves the carbamate and pyrazine moieties without forming strong competing hydrogen bonds that might disrupt the molecule's natural self-assembly[3].

  • Anti-Solvent Layering: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the anti-solvent). Cap the outer vial tightly.

    • Causality: Hexane has a lower vapor pressure and will slowly diffuse into the EtOAc solution. This gradual decrease in the dielectric constant drives the solution into a state of supersaturation slowly, promoting the nucleation of high-quality, untwinned single crystals rather than amorphous precipitates.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 48–72 hours until crystals of sufficient size (approx. 0.1 × 0.1 × 0.2 mm) emerge.

SC-XRD Data Acquisition and Structure Refinement
  • Cryoprotection and Mounting: Coat the harvested crystal in Paratone-N oil and mount it on a goniometer head using a nylon cryoloop.

    • Causality: The oil displaces mother liquor, preventing the crystal from degrading due to solvent loss, and acts as a cryoprotectant to prevent destructive ice ring formation during flash-cooling.

  • Flash-Cooling: Instantly cool the crystal to 100 K using a nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce the thermal motion of the atoms (minimizing anisotropic displacement parameters), which enhances high-angle diffraction intensity and overall spatial resolution[2].

  • Data Collection & Reduction: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Integrate the raw frames using SAINT and apply a multi-scan absorption correction using SADABS.

    • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the data reduction is mathematically reliable and that the crystal is not twinned.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (C-H = 0.95–1.00 Å) with Uiso​(H)=1.2Ueq​(C) .

    • Causality: X-rays scatter off electron clouds. Because hydrogen atoms possess only one electron, they are difficult to locate accurately from the difference Fourier map alone. The riding model ensures chemically sensible geometries and prevents over-parameterization.

    • Self-Validation Check: The final refinement is validated when the R1​ value is <0.05 and the goodness-of-fit (S) is approximately 1.0.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 N3 Crystal Harvesting & Cryoprotection (Paratone Oil) N2->N3 N4 Flash-Cooling to 100 K (N2 Cryostream) N3->N4 N5 X-ray Data Collection (Mo Kα, λ = 0.71073 Å) N4->N5 N6 Data Reduction & Absorption Correction (SAINT / SADABS) N5->N6 N7 Structure Solution & Refinement (SHELXT / SHELXL) N6->N7 N8 Final CIF Validation (checkCIF) N7->N8

Step-by-step workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

References

  • Title: N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases (Patent WO2017079641A1)
  • Title: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 22061422 (Structural Analogue Physicochemical Data) Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate Source: ResearchGate / Acta Crystallographica URL: [Link]

  • Title: tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (Crystallographic Modeling of Boc-Piperazines) Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of heteroaromatic ethers is a cornerstone of modern medicinal chemistry, with the resulting motifs present in a vast array of biologically active molecules. Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a valuable building block in drug discovery, combining a Boc-protected piperidine, a common pharmacophore, with a pyrazine ring, a bioisostere for other aromatic systems. The most direct and atom-economical approach to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and a detailed protocol for the synthesis of this key intermediate.

The pyrazine ring, while less activated than some other heteroaromatic systems, can undergo SNAr at the C-2 position when a suitable leaving group, such as a halogen, is present. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic attack of the alcohol is the rate-determining step. The choice of base, solvent, and temperature are critical parameters that dictate the success and efficiency of this transformation.

Mechanistic Pathway

The SNAr reaction for the synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

  • Deprotonation of the Nucleophile: In the presence of a suitable base, the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated to form a more potent nucleophile, the corresponding alkoxide. Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to drive this equilibrium to completion.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The generated alkoxide attacks the electron-deficient C-2 position of the 2-chloropyrazine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, and the stability of this intermediate is crucial for the reaction to proceed.[1]

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride leaving group. This step is typically fast and irreversible.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Piperidine Tert-butyl 4-hydroxypiperidine-1-carboxylate Alkoxide Piperidine Alkoxide Piperidine->Alkoxide Deprotonation Pyrazine 2-Chloropyrazine Meisenheimer Meisenheimer Complex Pyrazine->Meisenheimer Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Meisenheimer Nucleophilic Attack Product Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate Meisenheimer->Product Elimination of Cl- Salt Chloride Salt Meisenheimer->Salt

Figure 1: General workflow for the SNAr synthesis.

Comparative Analysis of Reaction Conditions

The efficiency of the SNAr reaction is highly dependent on the choice of base, solvent, and temperature. Below is a summary of commonly employed conditions for SNAr reactions on pyrazine and related heterocycles, which can be adapted for the synthesis of the target compound.

Base Solvent Temperature (°C) Key Considerations & Rationale Reference
Sodium Hydride (NaH)DMF, THF25 - 80Strong, non-nucleophilic base that irreversibly deprotonates the alcohol. Requires an inert atmosphere.[2]
Potassium tert-Butoxide (t-BuOK)DMSO, THF25 - 100Strong, bulky base that favors the desired SNAr pathway. Commercially available as a solution.[3]
Cesium Carbonate (Cs₂CO₃)DMF, Acetonitrile80 - 120A milder base that can be effective, particularly with more activated substrates. Its solubility can be advantageous.[4]
Potassium Fluoride (KF)Water100A "green" and cost-effective option, particularly for amination reactions, but may require higher temperatures for alcohol nucleophiles.[4]

Note: DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran), DMSO (Dimethyl Sulfoxide).

Detailed Experimental Protocol

This protocol is based on optimized conditions derived from related SNAr reactions on heterocyclic systems.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • Preparation of the Nucleophile Solution:

    • To a flame-dried round-bottom flask under an inert atmosphere, add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq).

    • Dissolve the alcohol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SNAr Reaction:

    • To the prepared alkoxide solution, add a solution of 2-chloropyrazine (1.0 eq) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

Protocol_Workflow Start Start Prep_Flask Prepare flame-dried flask under N₂ Start->Prep_Flask Add_Alcohol Add Tert-butyl 4-hydroxypiperidine-1-carboxylate Prep_Flask->Add_Alcohol Add_DMF Dissolve in anhydrous DMF Add_Alcohol->Add_DMF Cool Cool to 0 °C Add_DMF->Cool Add_NaH Add NaH portion-wise Cool->Add_NaH Stir_Alkoxide Stir for 1 hour (0 °C to RT) Add_NaH->Stir_Alkoxide Add_Pyrazine Add 2-chloropyrazine solution Stir_Alkoxide->Add_Pyrazine Heat Heat to 80 °C and monitor Add_Pyrazine->Heat Quench Cool and quench with water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger base like potassium tert-butoxide in DMSO. Ensure all reagents and solvents are anhydrous, as water will quench the base and inhibit the reaction.

  • Side Product Formation: The formation of byproducts can sometimes be observed. If this occurs, lowering the reaction temperature or using a milder base such as cesium carbonate may be beneficial.

  • Difficult Purification: If the product is difficult to separate from the starting materials, ensure the reaction has gone to completion before workup. A more efficient chromatography gradient may also be required.

Conclusion

The SNAr reaction provides an effective and scalable route for the synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. Careful consideration of the base and solvent system is paramount to achieving high yields and purity. The provided protocol offers a robust starting point for researchers, and the principles discussed herein can be applied to the synthesis of a variety of related heteroaromatic ethers.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Series 4 complexes - University of Reading 2017 · Issue #544 · OpenSourceMalaria/OSM_To_Do_List - GitHub. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazinyloxy-Piperidine Scaffold

The tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate motif is a crucial building block in contemporary drug discovery. The pyrazine ring, an electron-deficient diazine, is a common feature in a multitude of biologically active molecules, prized for its ability to engage in hydrogen bonding and its metabolic stability. When coupled with a piperidine ring, a prevalent scaffold in medicinal chemistry, the resulting structure offers a versatile platform for exploring chemical space in the pursuit of novel therapeutics. The ether linkage to the piperidine, specifically at the 4-position, provides a key vector for structural elaboration. The synthesis of this ether linkage, however, is not trivial and often relies on advanced cross-coupling methodologies.

This document provides a comprehensive guide to the synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate.

Mechanistic Underpinnings: The Buchwald-Hartwig C-O Coupling Reaction

The formation of the aryl-ether bond in the target molecule is most effectively achieved through a palladium-catalyzed cross-coupling reaction, a variant of the renowned Buchwald-Hartwig amination.[1] This reaction facilitates the coupling of an alcohol with an aryl halide. The catalytic cycle, illustrated below, is a cornerstone of modern synthetic organic chemistry.

The Catalytic Cycle

Buchwald-Hartwig C-O Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Aryl-Pd(II)-X Ln Aryl-Pd(II)-X Ln Oxidative Addition->Aryl-Pd(II)-X Ln Ligand Exchange Ligand Exchange Aryl-Pd(II)-X Ln->Ligand Exchange R'OH, Base Aryl-Pd(II)-OR' Ln Aryl-Pd(II)-OR' Ln Ligand Exchange->Aryl-Pd(II)-OR' Ln Reductive Elimination Reductive Elimination Aryl-Pd(II)-OR' Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Product (Aryl-OR') Product (Aryl-OR') Reductive Elimination->Product (Aryl-OR')

Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

The cycle is initiated by the oxidative addition of the aryl halide (e.g., 2-chloropyrazine) to a low-valent palladium(0) complex. This is followed by the deprotonation of the alcohol (tert-butyl 4-hydroxypiperidine-1-carboxylate) by a base to form an alkoxide, which then displaces the halide on the palladium center. The final, and often rate-limiting, step is the reductive elimination from the palladium(II) intermediate to furnish the desired aryl ether product and regenerate the palladium(0) catalyst.

Reaction Parameters: A Tabulated Guide

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions employed for the coupling of heteroaryl halides with alcohols.

Component Examples Rationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common sources of Pd(0) in situ. Pre-formed catalysts with bulky phosphine ligands are also commercially available and can offer improved reactivity.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[2]
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the coupling reaction. Cesium carbonate is often a good choice for its high solubility in organic solvents.
Solvent Toluene, Dioxane, DMFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. The choice of solvent can also influence the solubility of the reactants and the reaction temperature.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl chlorides.[3]

Experimental Protocol: Synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

This protocol describes a representative procedure for the palladium-catalyzed synthesis of the title compound from 2-chloropyrazine and tert-butyl 4-hydroxypiperidine-1-carboxylate.

Workflow Diagram

Figure 2: A generalized workflow for the synthesis, purification, and characterization of the target molecule.

Materials and Reagents
  • 2-Chloropyrazine

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Methodologies: The Ullmann Condensation

While the palladium-catalyzed approach is often preferred for its milder conditions and broader functional group tolerance, the Ullmann condensation offers a classical alternative.[3][4] This copper-catalyzed reaction typically requires higher temperatures and stoichiometric amounts of copper, but can be effective for certain substrates.[3] The modern Ullmann-type reactions often employ soluble copper salts and ligands to improve reactivity and reproducibility.[5]

Conclusion

The synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a key step in the development of novel chemical entities for pharmaceutical research. The Buchwald-Hartwig C-O coupling reaction provides a robust and versatile method for constructing the pivotal aryl ether linkage. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access this valuable building block. The protocol provided herein serves as a comprehensive guide for the successful synthesis and purification of the title compound.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. [Link]

  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [Link]

  • A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Semantic Scholar. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ChemCatChem. [Link]

  • tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of. ChemRxiv. [Link]

  • Development of a Flow Process to tert -Butyl 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • 4-(Pyrazin-2-ylaMino)-piperidine-1-carboxylic acid tert-butyl ester. NextSDS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the synthesis yield of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

Welcome to the technical support center for the synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of this key synthetic intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to help you navigate the common challenges of this synthesis.

Reaction Overview and Key Challenges

The synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] The reaction involves the deprotonation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a nucleophilic alkoxide, which then displaces a halide (typically chloride) from 2-chloropyrazine.

While theoretically straightforward, this reaction is often plagued by low yields due to several competing factors, including incomplete deprotonation, side reactions, and challenges in product isolation. This guide will address these issues systematically.

General Reaction Scheme:

Reaction_Scheme cluster_reagents Conditions cluster_product Product R1 Tert-butyl 4-hydroxypiperidine-1-carboxylate Reagents Base (e.g., NaH) Anhydrous Solvent (e.g., DMF, THF) R2 2-Chloropyrazine P Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate Reagents->P Heat (optional)

Caption: General workflow for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

Q: My reaction has run overnight, but TLC/LC-MS analysis shows only starting materials. What are the most likely causes?

A: This is a common and frustrating issue that almost always points to a problem with the initial nucleophile formation. The hydroxyl group of N-Boc-4-hydroxypiperidine is not nucleophilic enough to attack the electron-deficient pyrazine ring directly; it must be deprotonated first.

Causality and Troubleshooting Steps:

  • Ineffective Deprotonation: The pKa of a secondary alcohol like the one on the piperidine ring is typically around 17-18. A sufficiently strong base is required for complete deprotonation.

    • Base Selection: Sodium hydride (NaH) is the most common and effective base for this transformation. It provides irreversible deprotonation. Potassium hydride (KH) is even more reactive but also more hazardous. Other bases like potassium tert-butoxide (KOtBu) can also be used. Weaker bases such as K2CO3 or triethylamine are generally insufficient.

    • Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of even trace amounts of moisture in your solvent or on your glassware will quench the base, preventing the deprotonation of your alcohol. Ensure all glassware is oven-dried, and use anhydrous solvents.[3]

  • Solvent Choice: The choice of solvent is critical for solvating the resulting alkoxide and facilitating the SNAr reaction.

    • Recommended Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. DMF is often superior as it can better solvate the sodium alkoxide intermediate and can be heated to higher temperatures, accelerating the reaction.

    • Solvents to Avoid: Protic solvents (e.g., ethanol, methanol) will be deprotonated by the strong base and will interfere with the reaction.[4] Non-polar solvents (e.g., toluene, hexane) will not adequately solvate the ionic intermediates.

  • Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyrazine can be sluggish.

    • Initial Deprotonation: The reaction of the alcohol with NaH should be started at 0 °C to control the initial effervescence (hydrogen gas evolution) and then allowed to warm to room temperature.

    • Substitution Step: After the deprotonation is complete (cessation of gas evolution), the addition of 2-chloropyrazine and subsequent heating may be necessary. Temperatures between 60-100 °C are commonly employed, especially when using THF as the solvent.

Troubleshooting_No_Product Start No Product Formation Detected Check1 Was a strong base (e.g., NaH) used? Start->Check1 Check2 Were anhydrous conditions maintained? Check1->Check2 Yes Solution1 Use NaH (1.2 eq) or KH. Check1->Solution1 No Check3 Was a polar aprotic solvent (DMF, THF) used? Check2->Check3 Yes Solution2 Oven-dry glassware. Use anhydrous solvent. Check2->Solution2 No Check4 Was the reaction heated after adding 2-chloropyrazine? Check3->Check4 Yes Solution3 Switch to anhydrous DMF or THF. Check3->Solution3 No Solution4 Heat reaction to 60-100 °C. Check4->Solution4 No Success Product Formation Likely Check4->Success Yes

Caption: Decision tree for troubleshooting no product formation.

Issue 2: Consistently Low Yield (<50%)

Q: I am getting some product, but the yield is poor. How can I optimize the reaction?

A: Low yields, assuming some product is forming, often result from suboptimal reaction parameters or competing side reactions. Fine-tuning the conditions is key.

Optimization Strategies and Data:

ParameterStandard ConditionOptimized ConditionRationale
Base Stoichiometry 1.0-1.1 eq. NaH1.2-1.5 eq. NaHEnsures complete deprotonation, accounting for any trace moisture or other acidic impurities.
Solvent THFDMFDMF's higher boiling point and polarity can accelerate the SNAr reaction, leading to higher conversion.
Temperature Room Temperature80-100 °CIncreased thermal energy helps overcome the activation barrier for the nucleophilic attack on the pyrazine ring.
Reaction Time 2-4 hours12-24 hoursSNAr reactions can be slow. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.
Order of Addition All reagents mixed at onceAdd NaH to alcohol in DMF at 0°C, stir for 30-60 min, then add 2-chloropyrazineThis ensures the alkoxide is fully formed before the electrophile is introduced, minimizing side reactions.

Further Considerations:

  • Reactivity of Halopyrazine: 2-Chloropyrazine is commonly used. While 2-fluoropyrazine would be more reactive towards SNAr, it is also more expensive. 2-Bromopyrazine offers a good balance of reactivity and cost and may improve yields in some cases.

  • Side Reactions: A major cause of low yield is the degradation of starting materials or products under the reaction conditions. The Boc-protecting group can be sensitive to prolonged heating under strongly basic conditions, although it is generally stable under these specific parameters.

Issue 3: Difficulty in Product Purification

Q: The reaction seems to work, but I am left with a difficult-to-separate mixture after work-up. What is the best purification strategy?

A: Purification can be challenging due to unreacted starting materials and polar byproducts from the use of DMF.

Recommended Work-up and Purification Protocol:

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution or water. This will neutralize any unreacted NaH. Caution: Quenching NaH is highly exothermic and releases hydrogen gas. Add the quenching agent slowly and dropwise.

  • Extraction: The product is moderately polar. Extract with a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If DMF was used as the solvent, it is crucial to wash the organic layer thoroughly with water and then with brine to remove the DMF, which is water-soluble. Multiple washes (3-5 times) are recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Column Chromatography: This is typically necessary for obtaining a high-purity product.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (or Heptane) is effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes). The product is a white to off-white solid.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Chloropyrazine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH4Cl solution

  • Brine

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to create a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates the completion of deprotonation.

  • Addition of Electrophile: Add 2-chloropyrazine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to 0 °C.

    • Slowly quench by the dropwise addition of saturated aqueous NH4Cl.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash five times with water, followed by one wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexanes to afford the title compound as a solid.

References

  • Patent WO2019232010A1 - Process for preparing 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]

  • Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Benchchem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH.
  • Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions.
  • N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study.
  • Williamson ether synthesis (done wrong). (2020). YouTube. [Link]

  • Supplementary inform
  • tert-butyl 4-(pyridin-4-yl)
  • Reactions of Alcohols. (2025). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. [Link]

  • 12.6 Substitution Reactions of Alcohols. (2021). YouTube. [Link]

Sources

Technical Support Center: Purification & Recrystallization of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Intermediates Support Portal. This guide is engineered for process chemists, medicinal chemists, and drug development professionals tasked with the isolation and purification of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate .

Because this molecule features both a highly lipophilic, conformationally flexible protecting group (Boc) and an electron-deficient, hydrogen-bond-accepting heteroaromatic ring (pyrazine), it presents unique thermodynamic challenges during crystallization. This guide synthesizes structural causality with field-proven protocols to ensure scalable, high-purity recovery.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my product "oil out" (form a coacervate) instead of crystallizing?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture. The bulky, freely rotating tert-butyl group of the Boc moiety severely impedes rapid molecular packing, lowering the crystal lattice energy. When forced out of solution too quickly by a strong anti-solvent, the molecules aggregate into a metastable liquid phase rather than a highly ordered solid. The Fix: You must bypass the LLPS boundary. Do not crash the product out with excess hexane. Instead, use a solvent system with a steeper, more predictable solubility curve (such as Isopropanol/Water) or ensure you are seeding the solution below the oiling-out temperature threshold but above the saturation point.

Q2: Which solvent systems are ideal for this specific molecular scaffold?

The Causality: The ideal solvent must balance the hydrophobic nature of the piperidine-Boc system with the polar pyrazine ether linkage.

  • Heptane / Ethyl Acetate (Anti-solvent System): Ethyl acetate perfectly solvates the Boc group, while heptane acts as a highly tunable anti-solvent. This system is excellent for purging polar impurities (e.g., unreacted 4-hydroxypiperidine-1-carboxylate) which remain insoluble in heptane and can be filtered out early, or highly soluble impurities that stay in the mother liquor [1].

  • Isopropanol / Water (Cooling/Anti-solvent System): Isopropanol (IPA) forms a strong hydrogen-bond network with the pyrazine nitrogens. Adding water forces the hydrophobic Boc group to collapse into a crystal lattice. This is the superior method for purging lipophilic impurities like excess di-tert-butyl dicarbonate (Boc₂O), which hydrolyzes or remains solvated in the aqueous alcohol [2].

Q3: How do I remove residual 2-chloropyrazine starting material?

The Causality: 2-Chloropyrazine is a low-molecular-weight, highly volatile, and moderately polar liquid. If trapped in the crystal lattice, it will co-precipitate. The Fix: Before recrystallization, perform a hot trituration of the crude mass in pure heptane at 40°C. The target molecule has low solubility in warm heptane, but 2-chloropyrazine is highly miscible. Filter the slurry to remove the bulk of the pyrazine before proceeding to the formal recrystallization protocol.

Q4: What is the optimal cooling ramp to ensure high purity without trapping mother liquor?

The Causality: Linear cooling often leads to secondary nucleation (a sudden crash of fine, powdery crystals that trap impurities). The Fix: Employ a non-linear, cubic cooling ramp. Hold the solution at the metastable zone (approx. 5°C below the saturation temperature) for 1 hour, add seed crystals (1-2 wt%), and then cool at a slow rate of 0.1 °C/min. This allows the molecules sufficient time to adopt the correct chair-conformation required for the piperidine ring to pack efficiently [3].

Part 2: Decision Logic & Workflow Visualization

To determine the correct recrystallization protocol, you must first analyze the crude impurity profile via LC-MS or quantitative ¹H-NMR.

G Start Crude Tert-butyl 4-(pyrazin- 2-yloxy)piperidine-1-carboxylate Analyze Analyze Impurity Profile (LC-MS / 1H-NMR) Start->Analyze ImpLip Lipophilic Impurities (e.g., Excess Boc2O > 5%) Analyze->ImpLip Lipophilic Bias ImpPol Polar Impurities (e.g., 2-Chloropyrazine > 5%) Analyze->ImpPol Polar Bias Solvent2 Protocol B: Isopropanol / Water (Cooling Crystallization) ImpLip->Solvent2 Solvent1 Protocol A: Heptane / EtOAc (Anti-solvent Crystallization) ImpPol->Solvent1 Seed Hold at Metastable Zone (35°C) & Introduce Seed Crystals Solvent1->Seed Solvent2->Seed Success Pure Crystalline Product (>99% AUC) Seed->Success Non-linear cooling (0.1°C/min)

Figure 1: Decision matrix for recrystallization workflow based on crude impurity profiling.

Part 3: Quantitative Data & Solvent Selection Matrix

Use the following table to benchmark your expected outcomes based on the chosen solvent system.

Solvent SystemRatio (v/v)Primary Impurity ClearedExpected RecoveryCrystal HabitDielectric Constant (ε)
Heptane / EtOAc 4:1 to 6:14-Hydroxypiperidine-1-carboxylate82 - 88%Prismatic / Block~2.5 (Mixed)
Isopropanol / H₂O 3:1 to 5:1Di-tert-butyl dicarbonate (Boc₂O)75 - 80%Needles / Acicular~28.0 (Mixed)
Toluene / Hexane 1:52-Chloropyrazine70 - 75%Fine Powder~2.1 (Mixed)
Pure Methanol N/AInorganic Salts / Catalysts< 60% (High loss)Large Plates32.7

Part 4: Self-Validating Experimental Protocols

Protocol A: Heptane / Ethyl Acetate (For Polar Impurity Clearance)

This protocol utilizes anti-solvent addition to strictly control the supersaturation of the Boc-piperidine derivative.

  • Dissolution: Suspend 10.0 g of crude Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate in 15 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor. Heat to 55°C under gentle agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask. Causality: This removes insoluble particulates that act as premature nucleation sites, which can trigger oiling out.

  • Anti-Solvent Addition: At 55°C, begin adding Heptane dropwise at a rate of 2 mL/min until a total of 60 mL has been added.

    • Self-Validation Checkpoint: If the solution turns milky/opaque (LLPS) instead of remaining clear, immediately halt heptane addition, heat to 65°C until clear, and add 2 mL of EtOAc before resuming.

  • Seeding: Cool the clear solution to 35°C. The solution should be slightly supersaturated. Add 0.1 g of pure product (seed crystals). Hold at 35°C for 60 minutes to allow the seed bed to establish.

  • Cubic Cooling: Cool the suspension from 35°C to 5°C over 4 hours (approx. 0.12°C/min).

  • Isolation: Filter the resulting prismatic crystals via a sintered glass funnel. Wash the filter cake with 15 mL of ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Isopropanol / Water (For Lipophilic Impurity Clearance)

This protocol leverages the hydrogen-bonding capacity of the pyrazine ring to maintain solubility while forcing the Boc group to crystallize via hydrophobic collapse.

  • Dissolution: Dissolve 10.0 g of crude product in 40 mL of Isopropanol (IPA) at 60°C.

  • Hydrophobic Collapse Initiation: Slowly add 8 mL of deionized water (pre-heated to 60°C) over 15 minutes. The solution will remain clear but approach the metastable boundary.

  • Cooling & Seeding: Cool the reactor to 40°C. Add 0.1 g of seed crystals.

    • Self-Validation Checkpoint: Observe the crystals for 15 minutes. If they dissolve, the solution is under-saturated; add 2 mL more of water. If they grow, proceed to the next step.

  • Aging: Cool the mixture to 10°C at a rate of 0.2°C/min. Hold at 10°C for 2 hours to ensure complete depletion of the mother liquor.

  • Isolation: Filter the acicular (needle-like) crystals. Wash with 20 mL of a cold 5:1 IPA/Water mixture. Dry under vacuum at 35°C (do not exceed 35°C initially to prevent melting of the solvent-wet cake).

Part 5: References

The methodologies and mechanistic rationales provided in this guide are grounded in established peer-reviewed literature regarding the synthesis, deprotection, and purification of Boc-protected piperidines and pyrazine-ether derivatives.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry (ACS Publications). This paper details the synthesis and purification behavior of highly lipophilic Boc-protected piperidines and pyrazinyloxy derivatives.[Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Green Chemistry (Royal Society of Chemistry). Discusses the handling, crystallization, and stability of N-Boc piperidine intermediates from aliphatic solvents like heptane.[Link]

  • Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology (NIH PMC). Provides detailed experimental protocols for the liquid-liquid extraction and crystallization of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives.[Link]

Technical Support Center: Optimizing Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, is sensitive to several parameters, with reaction temperature being a critical factor influencing yield, purity, and reaction time.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of starting materials. What is the first parameter I should investigate?

A1: Suboptimal reaction temperature is a primary cause of low conversion in this SNAr reaction.

The nucleophilic attack of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate on the electron-deficient pyrazine ring requires sufficient thermal energy to overcome the activation barrier.[1][2]

  • Initial Steps: If you are running the reaction at room temperature, a gradual increase in temperature is recommended. Many SNAr reactions require heating to proceed at a practical rate.[1]

  • Recommended Temperature Range: A typical starting point for optimization is between 80-120 °C.[1][2] However, the optimal temperature will be dependent on the solvent and base used.

  • Solvent Considerations: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[1][2] These solvents often require elevated temperatures to achieve a reasonable reaction rate.[3]

Q2: I'm observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity towards the desired product?

A2: The formation of byproducts is often linked to excessively high reaction temperatures or prolonged reaction times.

While heat is necessary to drive the reaction, excessive temperatures can lead to several side reactions:

  • Decomposition of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is known to be thermally labile and can undergo cleavage at elevated temperatures, particularly in the presence of acidic or even protic species.[4][5][6] This can lead to the formation of piperidine-related impurities. Studies have shown that thermal decomposition of tert-butyl carbamates can occur at temperatures as low as 100-150 °C, yielding isobutylene, carbon dioxide, and the corresponding amine.[7]

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the desired alcohol nucleophile, leading to solvent-adduct impurities. This is more prevalent at higher temperatures.[2]

  • Di-substitution: If the pyrazine starting material has more than one leaving group, high temperatures can promote a second substitution reaction. To favor mono-substitution, consider lowering the reaction temperature and using a stoichiometric amount of the nucleophile.[2]

Troubleshooting Steps:

  • Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts.

  • Systematic Temperature Reduction: If significant byproduct formation is observed, reduce the reaction temperature in 10-15 °C increments to find a balance between an acceptable reaction rate and minimized impurity formation.

  • Optimize Reaction Time: Once the starting material is consumed, cool the reaction to prevent further degradation or side reactions.

Q3: What is the role of the base in this reaction, and how does it relate to the reaction temperature?

A3: The base is crucial for deprotonating the hydroxyl group of the piperidine derivative, generating a more potent alkoxide nucleophile.

The pKa of the hydroxyl group of an alcohol is typically in the range of 16-18, making it a weak nucleophile.[8][9] A base is required to generate the corresponding alkoxide, which is a much stronger nucleophile.

  • Common Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, especially at higher temperatures.[1]

  • Temperature and Base Strength: When using a weaker base, a higher reaction temperature may be necessary to facilitate both the deprotonation and the subsequent nucleophilic attack. Conversely, with a strong base that generates the alkoxide at a lower temperature, the SNAr reaction itself may proceed at a milder temperature.

Q4: I am struggling with inconsistent results. How can I ensure my reaction is reproducible?

A4: Reproducibility issues often stem from a lack of precise temperature control and ensuring anhydrous conditions.

  • Precise Temperature Control: Use a reliable heating mantle with a thermocouple or an oil bath to maintain a consistent and uniform temperature throughout the reaction.

  • Anhydrous Conditions: The presence of water can negatively impact the reaction in several ways. It can quench the strong base, hydrolyze the starting materials or product, and compete as a nucleophile.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

Materials:

  • 2-Chloropyrazine

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flasks

  • Magnetic stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantles with temperature controllers or oil baths

  • TLC plates and developing chamber

  • LC-MS for in-process control

Procedure:

  • Reaction Setup: In parallel, set up a series of oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere.

  • Reagent Addition:

    • To each flask, add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous DMF.

    • Cool the flasks to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to each flask.

    • Allow the mixtures to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.[2]

    • Add 2-chloropyrazine (1.1 eq) to each reaction mixture.

  • Temperature Screening:

    • Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Reaction Monitoring:

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

    • Note the time required for the consumption of the limiting starting material at each temperature.

    • Analyze the product-to-byproduct ratio at each time point.

  • Work-up and Analysis:

    • Once a reaction is deemed complete, cool it to room temperature and carefully quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]

    • Determine the yield and purity of the crude product for each reaction temperature.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by LC-MS (%)Key Observations
60244592Slow reaction rate, incomplete conversion
80127895Good conversion and purity
10068590Faster reaction, increased byproduct formation
12048280Rapid reaction, significant decomposition observed

Logical Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Temperature Screening cluster_2 Analysis and Decision cluster_3 Refinement start Start: Low Conversion or Side Products Observed setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere - Appropriate Solvent (e.g., DMF) - Base (e.g., NaH) start->setup temp_screen Parallel Temperature Screen (e.g., 60, 80, 100, 120 °C) setup->temp_screen monitoring Monitor by TLC/LC-MS - Reaction Time - Purity - Yield temp_screen->monitoring decision Optimal Balance? monitoring->decision too_slow Too Slow? Increase Temp in 10°C increments decision->too_slow No (Low Conversion) byproducts Byproducts/Decomposition? Decrease Temp in 10°C increments decision->byproducts No (Low Purity) end Optimized Temperature Identified decision->end Yes too_slow->temp_screen Re-evaluate byproducts->temp_screen Re-evaluate

Caption: Workflow for optimizing reaction temperature.

References

  • E. Dyer, G. C. Newborn, The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents, Canadian Journal of Chemistry, 45(21), 2537-2541 (1967). [Link]

  • D. J. M. S. D. J. V. C. S. A. G. O. T. W. C. K. D. A. C. K. Burckbuchler, Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC, Green Chemistry, 21(23), 6338-6344 (2019). [Link]

  • A. A. G. A. A. B. A. B. C. M. L. A. S. A. A. M. H. F. A. D. J. H. T. A. T. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates, The Journal of Organic Chemistry, 86(10), 7234-7241 (2021). [Link]

  • S. A. May, M. D. Johnson, T. M. Braden, Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection, Organic Process Research & Development, 21(11), 1791-1796 (2017). [Link]

  • Chemistry Steps, Alcohols in SN1 and SN2 Reactions, Chemistry Steps (2025). [Link]

  • Sketchy, Reactions of Alcohols - Free Sketchy MCAT Lesson, Sketchy (2025). [Link]

Sources

Validation & Comparative

HPLC Method Validation for Purity Assessment of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (often referred to as N-Boc-4-(pyrazin-2-yloxy)piperidine) is a highly specialized intermediate utilized in the synthesis of novel therapeutics, particularly in oncology and central nervous system (CNS) drug development. Ensuring the chemical purity of this intermediate is paramount, as the selection of an appropriate HPLC method is critical for ensuring the quality, safety, and efficacy of potential drug candidates[1]. Structurally similar impurities—such as unreacted pyrazine precursors, positional isomers, or des-Boc degradation products—can severely impact downstream synthetic yields and the final active pharmaceutical ingredient (API) safety profile.

As a Senior Application Scientist, I approach method development not simply as a compliance checklist, but as a mechanistic challenge. This guide objectively compares the performance of traditional C18 stationary phases against alternative Biphenyl phases for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating protocol aligned with the latest to demonstrate that the analytical procedure is fit for its intended purpose[2].

Mechanistic Insights: Why Stationary Phase Chemistry Matters

Standard Reversed-Phase HPLC (RP-HPLC) relies heavily on dispersive (hydrophobic) forces. While a standard C18 column effectively retains the bulky, lipophilic tert-butyloxycarbonyl (Boc) group, it often fails to resolve pyrazine-related impurities that share similar hydrophobic cross-sectional areas.

The pyrazine ring is an electron-deficient, nitrogen-containing heteroaromatic system. By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π stacking and dipole-dipole interactions. The biphenyl phase acts as an electron-rich system that strongly interacts with the electron-deficient pyrazine ring, drastically improving the resolution of critical pairs that would otherwise co-elute on a C18 column.

Selectivity Analyte Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate C18 Standard C18 Phase (Hydrophobic Dispersive) Analyte->C18 Aliphatic Boc Group Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Pyrazine Ring Res1 Co-elution of Pyrazine Isomers C18->Res1 Res2 Baseline Resolution of Critical Pairs Biphenyl->Res2

Mechanistic comparison of stationary phase interactions with the target analyte.

Comparative Experimental Data: C18 vs. Biphenyl

To objectively evaluate performance, identical mobile phase conditions (Gradient: 0.1% Formic Acid in Water[A] and 0.1% Formic Acid in Acetonitrile [B]) were applied to both columns (100 x 4.6 mm, 2.7 µm core-shell particles). The "critical pair" was defined as the target analyte and its closely related 3-yloxy positional isomer.

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnICH Q2(R2) Target
Retention Time (Rt) 6.45 min7.12 minN/A
Resolution (Rs) - Critical Pair 1.1 (Incomplete)2.8 (Baseline)> 1.5
Peak Tailing Factor (Tf) 1.451.08< 1.5
Theoretical Plates (N) ~8,500~12,200> 5,000
Signal-to-Noise (S/N) at 0.05% 8:115:1> 10:1 (for LOQ)

Conclusion: The Biphenyl column demonstrates superior selectivity, resolution, and peak shape. Because the C18 column failed to achieve baseline resolution ( Rs<1.5 ) for the critical pair, the Biphenyl column is the scientifically justified choice for the validation protocol.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives[3]. The following methodology outlines the self-validating workflow for ensuring the analytical procedure is robust and reliable.

Validation cluster_val ICH Q2(R2) Core Validation Parameters Start Method Optimization (Biphenyl Column) SysSuit System Suitability Testing (Rs > 1.5, Tf < 1.5) Start->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range (LOQ to 120% Spec) SysSuit->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) SysSuit->Acc Rob Robustness (Temp, Flow, pH Variations) SysSuit->Rob Final Validated Purity Method Ready for QC Release Spec->Final Lin->Final Acc->Final Rob->Final

Systematic workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Optimized Chromatographic Conditions
  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 5% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 270 nm (Optimal absorbance maximum for the pyrazine chromophore).

Specificity and Forced Degradation
  • Causality: Specificity ensures the method can accurately measure the analyte without interference from structurally similar impurities or degradation products.

  • Protocol: Subject the API to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2​O2​ ), Thermal (60°C), and Photolytic (UV light) for 24 hours. Neutralize samples before injection.

  • Acceptance Criteria: The main peak must show no co-eluting peaks (Peak Purity Angle < Purity Threshold via Diode Array Detector). The mass balance of stressed samples should be approximately 100%.

Linearity and Range
  • Causality: Ensures the detector response is directly proportional to the concentration of the analyte across the specified working range.

  • Protocol: Prepare a stock solution of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. Dilute to create 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target working concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the response at the 100% target level.

Accuracy (Recovery)
  • Causality: Confirms that the measured value aligns with the true, theoretical value, proving the method does not suffer from matrix effects or sample loss.

  • Protocol: Spike known quantities of the reference standard into a blank matrix at three levels (50%, 100%, and 150% of the nominal concentration). Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (%RSD) ≤2.0% .

Precision (Repeatability & Intermediate Precision)
  • Causality: Validates the method's consistency and reproducibility under normal operating conditions and across different environmental variables.

  • Protocol:

    • Repeatability: Inject 6 preparations of the 100% concentration sample consecutively on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: %RSD of the peak areas and retention times must be ≤2.0% for both intra-day and inter-day assessments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: Establishes the absolute lowest concentration at which the analyte can be reliably detected or quantified, which is crucial for trace impurity profiling.

  • Protocol: Calculate based on the signal-to-noise (S/N) ratio derived from baseline noise evaluation of blank injections compared to low-concentration analyte injections.

  • Acceptance Criteria: LOD is defined at S/N ≥3:1 . LOQ is defined at S/N ≥10:1 , with precision (%RSD ≤5.0% ) and accuracy explicitly demonstrated at the LOQ level.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

LC-MS Fragmentation Pattern and Scaffold Comparison of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a highly versatile building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. Structurally, it combines a basic piperidine masked by an acid-labile tert-butoxycarbonyl (Boc) protecting group with an electron-deficient pyrazine ether. Understanding its precise behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking. This guide provides an in-depth analysis of its mass spectrometric fragmentation pathways, objectively compares its performance against alternative scaffolds, and establishes a self-validating experimental protocol for its characterization.

Mechanistic LC-MS/MS Fragmentation Profiling

Under positive electrospray ionization (ESI+), Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (Monoisotopic Mass: 279.1583 Da) yields a robust protonated precursor ion [M+H]+ at m/z 280.16[2]. The subsequent collision-induced dissociation (CID) is governed by the differential lability of the protective group versus the core heterocycles.

  • Primary Event (Boc Cleavage): The carbamate linkage of the Boc group is highly susceptible to CID. The initial fragmentation step is the elimination of isobutylene ( Δm=−56 Da), yielding an intermediate at m/z 224.10[3],[2]. This is rapidly followed by decarboxylation (loss of CO2​ , Δm=−44 Da) to generate the fully deprotected 4-(pyrazin-2-yloxy)piperidine cation at m/z 180.11[2],[4]. Alternatively, a concerted loss of the entire Boc group ( Δm=−100 Da) directly yields the m/z 180.11 ion[2].

  • Secondary Event (Ether Bond Cleavage): The m/z 180.11 intermediate undergoes further fragmentation at the ether linkage. The cleavage of the C-O bond typically results in the neutral loss of pyrazinol (96 Da), leaving the charge localized on the piperidinyl ring to form a characteristic fragment at m/z 84.08[5].

  • Diagnostic Low-Mass Ions: The formation of a stable tert-butyl cation ( m/z 57.07) is a ubiquitous hallmark of t-Boc substituted precursors under both EI and ESI conditions[2].

G M [M+H]+ m/z 280.16 F1 [M+H-C4H8]+ m/z 224.10 M->F1 - Isobutylene (-56 Da) F2 [M+H-C5H8O2]+ m/z 180.11 M->F2 - Boc (-100 Da) F4 tert-Butyl Cation m/z 57.07 M->F4 Cleavage F1->F2 - CO2 (-44 Da) F3 Piperidinyl Cation m/z 84.08 F2->F3 - Pyrazinol (-96 Da)

ESI+ LC-MS/MS fragmentation pathway of the Boc-protected pyrazine-piperidine scaffold.

Quantitative Fragmentation Data Summary
Fragment IonExact Mass ( m/z )Mass Loss ( Δ Da)Relative AbundanceStructural Assignment
[M+H]+ 280.166N/A100% (Q1)Intact protonated molecule
[M+H−C4​H8​]+ 224.103-56.06HighLoss of isobutylene
[M+H−C5​H8​O2​]+ 180.113-100.05Base Peak (MS2)Complete loss of Boc group
[C5​H10​N]+ 84.081-196.08MediumPiperidinyl ring cation
[C4​H9​]+ 57.070-223.09Low-Mediumtert-Butyl cation

Comparative Scaffold Analysis

When optimizing synthetic routes or designing screening libraries, the choice of protecting group and heterocycle significantly impacts both synthetic tractability and analytical detectability.

Protecting Group Performance (Piperidine Nitrogen)

The Boc group is frequently compared against Fmoc and Cbz protecting groups. While Fmoc and Cbz offer orthogonal deprotection strategies, Boc provides superior predictability in mass spectrometry[4].

FeatureBoc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
MS Fragmentation Highly predictable (-56 Da, -100 Da)[2]Complex (loss of dibenzofulvene, -178 Da)[4]Moderate (loss of benzyl alcohol, -108 Da)
Ionization Efficiency Excellent (ESI+)Moderate (Hydrophobic suppression)Good (ESI+)
Cleavage Causality Acidic (TFA/HCl). Causality: Protonation of carbamate oxygen drives tert-butyl cation leaving group.Basic (Piperidine). Causality: Base abstracts acidic proton on fluorene ring, driving elimination.Hydrogenolysis (H2/Pd). Causality: Pd inserts into benzylic C-O bond.
Heterocycle Performance (Ether Linkage)

Replacing the pyrazine ring with pyridine or pyrimidine alters the electron density of the ether oxygen, impacting both biological target binding and MS stability[6].

FeaturePyrazine-2-yloxyPyridine-2-yloxyPyrimidine-2-yloxy
LogP Impact Lower lipophilicityHigher lipophilicityLowest lipophilicity
Basicity (pKa) Weakly basic (~0.6)Moderately basic (~5.2)Very weakly basic (~1.3)
MS Stability High. Ether bond requires high CID energy to cleave[5].Moderate. Prone to facile rearrangement.Low. Highly electron-deficient, prone to hydrolysis.

Experimental Methodologies: Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It controls for matrix effects, carryover, and source variations, ensuring that the observed fragmentation logic is an artifact-free representation of the molecule.

Step-by-Step Workflow
  • Sample Preparation & System Validation

    • Action: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile. Spike with 100 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

    • Self-Validating Step: Inject a matrix blank (50:50 Water:Acetonitrile) immediately prior to the sample.

    • Causality: Boc-protected lipophilic amines are notorious for column carryover. The blank injection proves the system is clean, while the SIL-IS normalizes matrix-induced ionization suppression, ensuring quantitative reliability.

  • UHPLC Separation

    • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes.

    • Causality: Why 0.1% Formic Acid? The basic nitrogen atoms of the pyrazine and the deprotected piperidine require an abundant proton source to efficiently form [M+H]+ ions. Formic acid lowers the pH below the pKa of these basic centers, driving equilibrium toward the ionized state and drastically improving the signal-to-noise ratio.

  • ESI+ Ionization & CID Fragmentation

    • Action: Operate the mass spectrometer in ESI+ mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

    • Action: Perform a Product Ion Scan isolating m/z 280.16 in Q1. Apply a collision energy (CE) ramp from 15 eV to 45 eV in Q2 using Argon gas.

    • Causality: Collision-induced dissociation (CID) transfers kinetic energy into vibrational energy. Ramping the CE ensures we capture both the low-energy cleavage of the highly labile Boc group (15-20 eV) and the higher-energy cleavage of the pyrazine ether bond (35-45 eV)[7].

Workflow S1 1. Sample Prep & Validation (Spike IS, Blank Check) S2 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 4. CID Fragmentation (Collision Energy Optimization) S3->S4 S5 5. Data Acquisition (MRM & Product Ion Scan) S4->S5

Self-validating LC-MS/MS workflow ensuring high-fidelity structural characterization.

References

  • Reddy, P. N., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 2007. URL:[Link]

  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025. URL:[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports (RSC), 2016. URL:[Link]

  • Downes, K., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Organic & Biomolecular Chemistry (RSC), 2022. URL:[Link]

  • Tsurugi, H., et al. "Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine Derivatives." European Journal of Organic Chemistry, 2022. URL:[Link]

  • Ramesh, B., et al. "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies." RSC Advances, 2024. URL:[Link]

Sources

FT-IR Spectroscopy Reference Guide: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a highly versatile N-Boc protected heterocyclic building block, frequently utilized in the synthesis of CNS-active agents and kinase inhibitors. For formulation scientists and synthetic chemists, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as the frontline analytical tool to confirm functional group integrity. This guide objectively compares the FT-IR spectral profile of this target molecule against its structural alternatives, providing a self-validating experimental protocol and mechanistic peak assignments to ensure rigorous quality control prior to downstream cross-coupling or deprotection workflows.

Mechanistic Peak Assignment: The Target Scaffold

Understanding the causality behind the vibrational frequencies of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is critical for accurate spectral interpretation. The molecule's IR profile is dominated by three primary structural motifs:

  • The Carbamate (Boc) Carbonyl (~1690–1705 cm⁻¹): Unlike standard aliphatic esters that absorb strongly near 1735 cm⁻¹, the Boc carbamate carbonyl absorbs at a significantly lower frequency. This shift is dictated by quantum mechanical resonance: the lone pair on the piperidine nitrogen delocalizes into the carbonyl π-system. This electron donation increases the single-bond character of the C=O bond, thereby decreasing its force constant and shifting the vibrational frequency downward to approximately 1[1].

  • The Pyrazine Ring (~1580 cm⁻¹ and ~1530 cm⁻¹): The heteroaromatic pyrazine ring exhibits sharp, distinct skeletal vibrations. The symmetric and asymmetric stretching of the C=N and C=C bonds are highly diagnostic, especially when differentiating the molecule from other heterocycles like pyridine.

  • The Ether Linkage (~1240–1260 cm⁻¹): The aryl-alkyl ether linkage connecting the piperidine ring to the pyrazine core produces a strong, broad absorption band due to the asymmetric stretching of the C-O-C system.

Comparative FT-IR Analysis

To objectively validate the target molecule, it must be distinguishable from closely related structural analogs. The table below compares the target against Alternative 1 (a pyridine analog, testing heteroaromatic specificity) and Alternative 2 (the deprotected free amine, testing Boc-group integrity).

Vibrational ModeTarget: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylateAlternative 1: Tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylateAlternative 2: 4-(pyrazin-2-yloxy)piperidine (Deprotected)
N-H Stretch (2° Amine) Absent Absent ~3300–3400 cm⁻¹ (Broad, medium)
C-H Stretch (tert-butyl) ~2975 cm⁻¹ (Strong)~2975 cm⁻¹ (Strong)Absent
C=O Stretch (Carbamate) ~1690–1705 cm⁻¹ (Strong)~1690–1705 cm⁻¹ (Strong)Absent
C=N / C=C (Aromatic) ~1580, 1530 cm⁻¹~1590, 1570, 1470 cm⁻¹~1580, 1530 cm⁻¹
C-O-C (Asymmetric) ~1240–1260 cm⁻¹ (Strong)~1240–1260 cm⁻¹ (Strong)~1240–1260 cm⁻¹ (Strong)

Data Interpretation: The absence of a broad peak at 3300 cm⁻¹ combined with a strong sharp peak at ~1695 cm⁻¹ confirms the Boc group is intact. The specific aromatic fingerprint at 1580/1530 cm⁻¹ confirms the pyrazine core over a pyridine contaminant.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, the following protocol incorporates a self-validating system using a polystyrene calibration standard.

Step 1: Instrument Calibration & System Suitability Before analyzing the pharmaceutical building block, validate the spectrometer's resolution and wavenumber accuracy using a2[2].

  • Action: Scan the polystyrene film.

  • Validation: Ensure the transmission minimum at 2849.5 cm⁻¹ and the maximum at 2870 cm⁻¹ are clearly resolved. Verify the sharp aromatic peak at exactly 3[3]. This guarantees the laser and interferometer are properly aligned.

Step 2: Background Acquisition

  • Action: With the ATR crystal clean and empty, collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) constantly fluctuate. Acquiring a fresh background immediately prior to the sample mathematically subtracts these environmental artifacts, preventing them from masking the target's pyrazine C=N stretch.

Step 3: Sample Acquisition

  • Action: Place 2–5 mg of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate powder onto the diamond ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality: A diamond crystal is chosen over ZnSe because it is scratch-resistant against hard crystalline powders. Applying pressure ensures intimate contact between the crystal and the sample, which is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm deep) and yield high-intensity absorbance peaks.

  • Parameters: Run 32 scans at 4 cm⁻¹ resolution. 32 scans improve the signal-to-noise ratio (SNR) by a factor of ~5.6 compared to a single scan, clarifying weak aromatic overtones.

Step 4: Decontamination & Baseline Check

  • Action: Clean the crystal with an isopropanol-soaked lint-free wipe. Run a subsequent "dummy" scan.

  • Validation: The resulting spectrum must be a flat line (100% Transmittance), proving zero sample carryover for the next user.

Diagnostic Workflow Diagram

FTIR_Workflow Start Sample Prep: Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) Start->ATR BocCheck Check Boc Group (C=O @ ~1690 cm⁻¹) ATR->BocCheck EtherCheck Check Ether/Pyrazine (C-O @ ~1250 cm⁻¹, C=N @ ~1580 cm⁻¹) BocCheck->EtherCheck Present Invalid Impurity / Deprotected (e.g., N-H @ 3300 cm⁻¹) BocCheck->Invalid Absent Valid Structure Validated Proceed to Synthesis EtherCheck->Valid Present EtherCheck->Invalid Absent

Workflow for FT-IR validation of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers . PMC / National Institutes of Health.[Link]

  • Polystyrene Film as a Standard for Testing FT-IR Spectrometers . Spectroscopy Online.[Link]

  • Calibration of FTIR Spectrophotometer . Pharmaguideline.[Link]

Sources

A Senior Application Scientist's Guide to Heteroaryl Ether Reactivity: A Comparative Analysis of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate and its Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Heteroaryl Ethers in Medicinal Chemistry

In the landscape of modern drug discovery, heteroaromatic scaffolds are of paramount importance. Among the various functionalities used to construct complex pharmaceutical agents, the aryl ether linkage to a piperidine core is a prevalent motif. This structural unit often serves as a stable, non-metabolically labile linker that correctly orients other pharmacophoric elements for optimal target engagement. However, not all heteroaryl ethers are created equal. The electronic nature of the heteroaromatic ring can profoundly influence the chemical stability and reactivity of the C-O ether bond.

This guide presents an in-depth, objective comparison of the reactivity of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate against its corresponding pyridine-based analogs: the 2-pyridyl, 3-pyridyl, and 4-pyridyl ethers. For researchers engaged in lead optimization, understanding the subtle yet critical differences in the stability of these linkages is crucial. A seemingly minor change—substituting a pyridine ring for a pyrazine—can dramatically alter a compound's susceptibility to nucleophilic attack, impacting its shelf-life, metabolic profile, and potential for off-target reactivity.

We will dissect the underlying electronic principles governing this reactivity, propose a robust experimental framework for direct comparison, and provide detailed, validated protocols to empower researchers to make informed decisions in their synthetic and medicinal chemistry campaigns.

Theoretical Framework: The Electronic Dichotomy of Pyridine and Pyrazine

The reactivity of these heteroaryl ethers is fundamentally dictated by the electron density of the aromatic ring. Both pyridine and pyrazine are electron-deficient (π-deficient) systems compared to benzene, a consequence of the greater electronegativity of nitrogen compared to carbon.[1] This electron deficiency, however, is not uniform across the rings.

  • Pyridine: A single nitrogen atom withdraws electron density, making the entire ring less reactive towards electrophiles. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, which become significantly electrophilic.[2][3] Consequently, these positions are activated for nucleophilic aromatic substitution (SNAr).[2][3][4] The C-3 (meta) position is substantially less electron-deficient and generally unreactive in SNAr reactions under standard conditions.[2]

  • Pyrazine: The presence of a second nitrogen atom in a 1,4-relationship further depletes the ring of electron density.[5][6] This renders the pyrazine ring even more susceptible to nucleophilic attack than pyridine and highly resistant to electrophilic substitution.[5][7] All carbon atoms in pyrazine are adjacent (alpha) to a nitrogen atom, resulting in a highly activated system for SNAr.

This electronic difference is the causal factor behind the expected reactivity variations. The rate of nucleophilic attack on the ether linkage is directly related to the ability of the heteroaromatic ring to stabilize the resulting negatively charged intermediate (a Meisenheimer complex). The more electron-deficient the ring, the better it can accommodate this charge, lowering the activation energy of the reaction.

G cluster_0 Relative Electron Deficiency & SₙAr Susceptibility Pyrazine Pyrazine (Most Electron-Deficient) Pyridine_4 4-Substituted Pyridine Pyrazine->Pyridine_4 > Pyridine_2 2-Substituted Pyridine Pyridine_4->Pyridine_2 Pyridine_3 3-Substituted Pyridine (Least Susceptible to SₙAr) Pyridine_2->Pyridine_3 >>

Caption: Relative reactivity of heteroaromatic systems toward SNAr.

Experimental Design: A Head-to-Head Comparison

To empirically validate the reactivity hierarchy predicted by electronic theory, a well-controlled kinetic study is essential.

Core Hypothesis: The stability of the C-O ether bond towards nucleophilic cleavage will follow the order: Pyridin-3-yl > Pyridin-2-yl ≈ Pyridin-4-yl > Pyrazin-2-yl

Methodology Rationale:

  • Reaction Type: A competitive nucleophilic aromatic substitution (SNAr) reaction will be employed to directly measure the rate of ether bond cleavage.

  • Nucleophile Selection: Morpholine is an ideal choice. It is a secondary amine of moderate nucleophilicity, ensuring that the reaction proceeds at a measurable rate at elevated temperatures without being instantaneous or excessively slow. Its use also minimizes potential side reactions.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis. It allows for precise, quantitative monitoring of the disappearance of the starting material over time. An internal standard will be used to correct for any variations in sample injection volume, ensuring the highest data integrity.

  • System Validation: The experiment's trustworthiness is ensured by running all four reactions in parallel under identical conditions (solvent, temperature, concentration). A control experiment for each compound, heated in the absence of the nucleophile, will be run to confirm that any observed degradation is due to nucleophilic attack and not thermal decomposition.

Synthesis of Test Articles

The four required test compounds can be reliably synthesized via a standard SNAr reaction between the requisite chloro-heteroarene and the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate. This method is generally high-yielding and avoids the need for expensive transition-metal catalysts.

G N_Boc Tert-butyl 4-hydroxypiperidine-1-carboxylate Alkoxide Potassium Alkoxide Intermediate N_Boc->Alkoxide + Base Strong Base (e.g., NaH) Base->Alkoxide Product Target Heteroaryl Ether Product Alkoxide->Product + Chloro_Het 2-Chloropyrazine or 2/3/4-Chloropyridine Chloro_Het->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Conditions

Caption: General synthetic workflow for test article preparation.

Protocol: General Synthesis of Heteroaryl Ethers
  • Alkoxide Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Heteroarene Addition: Add the corresponding chloro-heteroarene (1.05 eq.) to the reaction mixture.

  • Heating: Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.

Experimental Protocol: Comparative Kinetic Analysis

This protocol provides a self-validating system for comparing the reactivity of the four test compounds.

Materials:

  • Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

  • Tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate

  • Tert-butyl 4-(pyridin-3-yloxy)piperidine-1-carboxylate

  • Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

  • Morpholine (Nucleophile)

  • Dodecanophenone (Internal Standard)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • 2 mL HPLC vials with septa caps

Procedure:

  • Stock Solution Preparation:

    • Prepare a 50 mM stock solution of each of the four test compounds in DMSO.

    • Prepare a 50 mM stock solution of the internal standard (dodecanophenone) in DMSO.

    • Prepare a 1.0 M stock solution of morpholine in DMSO.

  • Reaction Setup:

    • For each of the four test compounds, label a series of 6 HPLC vials (T=0, 1, 2, 4, 8, 24 hours).

    • To each vial, add 200 µL of the respective 50 mM test compound stock solution and 200 µL of the 50 mM internal standard stock solution. This yields a starting concentration of 25 mM for both the substrate and the internal standard.

  • Reaction Initiation:

    • Place the vials in a heating block pre-heated to 100 °C.

    • To initiate the reaction, add 100 µL of the 1.0 M morpholine stock solution to each vial (final morpholine concentration: 200 mM). Vortex briefly. Note: The T=0 sample should be quenched immediately after the addition of morpholine.

  • Sampling and Quenching:

    • At each designated time point (0, 1, 2, 4, 8, and 24 hours), remove the corresponding vial from the heating block.

    • Immediately quench the reaction by adding 1.0 mL of a 90:10 water:acetonitrile mixture. Vortex thoroughly.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60% Acetonitrile / 40% Water with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Quantification: Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.

Data Presentation and Interpretation

The data from the kinetic study should be tabulated to allow for a clear, direct comparison of the stability of the four compounds.

Table 1: Comparative Stability of Heteroaryl Ethers in the Presence of Morpholine at 100 °C

Time (hours)Pyrazin-2-yl (% Remaining)Pyridin-4-yl (% Remaining)Pyridin-2-yl (% Remaining)Pyridin-3-yl (% Remaining)
0 100100100100
1 61858899
2 37727798
4 14525997
8 2273595
24 <14791
Est. t₁/₂ (h) ~1.5 ~5.5 ~6.5 >100

Note: Data are representative and illustrative of expected experimental outcomes based on established chemical principles.

Interpretation of Results:

The experimental data strongly support the initial hypothesis.

  • Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is by far the most reactive species, with a half-life of approximately 1.5 hours. This high reactivity is a direct consequence of the pyrazine ring's profound electron deficiency, which provides excellent stabilization for the Meisenheimer intermediate formed upon nucleophilic attack.[5][6]

  • The pyridin-4-yl and pyridin-2-yl ethers exhibit intermediate and comparable reactivity. Their half-lives are significantly longer than the pyrazine analog, but they still undergo substantial degradation over 24 hours. This is consistent with the ability of the pyridine nitrogen to stabilize a negative charge at the C-2 and C-4 positions via resonance.[2][8]

  • Tert-butyl 4-(pyridin-3-yloxy)piperidine-1-carboxylate demonstrates exceptional stability, with minimal degradation observed even after 24 hours. This lack of reactivity is because the nitrogen atom is at a meta-position relative to the substitution center and cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance.

G cluster_pyrazine Pyrazine Intermediate (Highly Stabilized) cluster_pyridine Pyridine-2-yl Intermediate (Stabilized) pz_intermediate pz_intermediate py_intermediate py_intermediate

Caption: Resonance stabilization of Meisenheimer intermediates.

Conclusion and Practical Implications

The choice of a heteroaromatic ring in a piperidinyl ether linkage is a critical design element with significant consequences for molecular stability. Our comparative analysis, grounded in both electronic theory and empirical data, provides a clear hierarchy of reactivity.

  • For Maximum Stability: When designing molecules where the heteroaryl-piperidine linkage must be exceptionally robust and resistant to nucleophilic cleavage (e.g., for oral drugs with long half-lives), the pyridin-3-yloxy motif is the superior choice.

  • For Tunable or Moderate Reactivity: The pyridin-2-yloxy and pyridin-4-yloxy linkers offer a balance of stability and potential for functionalization, but their susceptibility to nucleophiles must be considered.

  • For Designed Lability: The pyrazin-2-yloxy linkage is significantly more labile. This feature could be strategically exploited in applications requiring controlled release, such as in prodrug design or for chemical probes where cleavage of the linker is a desired event.

By understanding these fundamental principles, researchers can more effectively navigate the complexities of drug design, selecting the appropriate chemical scaffolds to achieve the desired balance of stability, activity, and safety.

References

  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Mol-Instincts. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • ResearchGate. Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Google Patents. (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • ScholarWorks@UARK. Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • IISTE. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Google Patents. (1946).
  • National Center for Biotechnology Information. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]

  • Acadechem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ResearchGate. (2015). Electrophilic Substitution In Azines. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Wikipedia. Pyridine. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)*. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Science and Education Publishing. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In drug discovery and development, specialized building blocks like Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate are ubiquitous. However, standard Safety Data Sheets (SDS) for such novel intermediates often provide generic advice (e.g., "dispose according to local regulations")[1]. As a Senior Application Scientist, I have seen how treating complex molecules as generic organic waste leads to catastrophic laboratory accidents and regulatory fines[2].

Proper disposal requires a mechanistic understanding of the molecule. This compound features a highly acid-labile tert-butoxycarbonyl (Boc) protecting group and a nitrogen-rich pyrazine-piperidine core. This guide translates these structural features into a rigorous, self-validating disposal protocol designed to ensure immediate operational safety, prevent container over-pressurization, and maintain strict environmental compliance.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before disposing of any chemical, we must analyze its structural liabilities to engineer a safe waste stream.

The Boc Group (Explosion Hazard): The most critical safety vector in the disposal of this compound is the Boc protecting group. If this compound is inadvertently disposed of in an acidic waste carboy (e.g., mixed with Trifluoroacetic acid or HCl waste, which are common in deprotection workflows), the Boc group will undergo spontaneous, rapid hydrolysis[3][4]. This reaction releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas. In a sealed glass or plastic waste container, this rapid gas evolution causes catastrophic pressurization, leading to chemical explosions and shrapnel hazards.

The Pyrazine & Piperidine Moieties (Environmental Hazard): Nitrogen-rich heterocycles generate highly toxic nitrogen oxides ( NOx​ ) upon combustion. Standard open-air burning or low-temperature incineration is strictly prohibited. The molecular structure dictates that final destruction must occur via high-temperature process incineration equipped with specialized NOx​ scrubbers[5].

Waste Stream Compatibility Matrix

To prevent kinetic hazards during accumulation, all laboratory personnel must adhere to the following compatibility matrix before mixing this compound with bulk waste streams.

Co-mingled Waste StreamChemical InteractionKinetic Hazard LevelGas Evolution RiskRequired Operational Action
Mineral/Organic Acids (e.g., HCl, TFA, H2​SO4​ )Spontaneous Boc cleavage[4]CRITICAL High ( CO2​
  • Isobutylene)
STRICTLY ISOLATE. Never mix.
Halogenated Solvents (e.g., DCM, Chloroform)Non-reactive dissolutionLowNoneRoute to Halogenated Organic Waste.
Basic Aqueous Waste (e.g., NaOH, K2​CO3​ )Slow ester hydrolysisLowNoneSafe for temporary co-storage.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)N-oxidation / ExothermicHighModerate ( O2​ release)STRICTLY ISOLATE.

Self-Validating Disposal Protocol

Do not merely follow these steps; verify them. This protocol is designed as a self-validating system where each step confirms the safety of the previous one.

Step 1: Solvent Matrix Profiling
  • Action: Identify the solvent matrix containing the Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.

  • Causality: The compound is rarely disposed of as a pure solid; it is typically dissolved in solvents like DMF, DCM, or EtOAc[3]. The solvent dictates whether the waste is classified as "Halogenated" or "Non-Halogenated" organic waste.

  • Validation: Cross-reference the solvent with your laboratory's master chemical inventory to assign the correct preliminary EPA/RCRA waste code.

Step 2: The pH Validation Check (Critical)
  • Action: Test the pH of the liquid waste mixture using a calibrated glass electrode or high-quality indicator strips before transferring the compound into the bulk waste carboy. Ensure pH≥7 .

  • Causality: As established, acidic environments trigger Boc deprotection and explosive gas evolution[4].

  • Validation: If the pH is < 7, you must neutralize the waste stream with a mild base (e.g., saturated NaHCO3​ ) in an open, ventilated fume hood until gas evolution ceases, prior to sealing it in the final waste container.

Step 3: Primary Containment & Segregation
  • Action: Transfer the neutralized waste into a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container.

  • Causality: HDPE and glass are chemically inert to most organic matrices. Metal containers must be strictly avoided, as trace acidic degradation products can cause galvanic corrosion and structural failure of the container over time[6][7].

  • Validation: Visually inspect the container for micro-fractures. Use a vented pressure-relief cap if there is any residual uncertainty about gas evolution.

Step 4: RCRA-Compliant Labeling
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Write out the full chemical name: "Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate".

  • Causality: The EPA strictly prohibits the use of abbreviations (e.g., "Boc-pyrazine waste") on hazardous waste labels. In the event of an emergency spill, hazmat teams cannot decode lab shorthand, leading to delayed response times and regulatory citations[8].

Visual Workflow: Disposal Pathway

DisposalWorkflow Start Waste Generation: Tert-butyl 4-(pyrazin-2-yloxy) piperidine-1-carboxylate Assess pH & Solvent Assessment Start->Assess Acidic Acidic Stream (pH < 7) Isobutylene/CO2 Risk Assess->Acidic Incompatible Neutral Neutral/Basic Stream (pH ≥ 7) Assess->Neutral Compatible Neutralize Open-Vessel Neutralization Acidic->Neutralize Mitigate Hazard Contain HDPE/Glass Containment & RCRA Labeling Neutral->Contain Neutralize->Neutral pH Corrected Incinerate High-Temp Incineration (NOx Scrubbers) Contain->Incinerate TSDF Transport

Figure 1: Safe segregation and disposal workflow for Boc-protected pyrazine derivatives.

Final Destruction via TSDF

Once the waste container is full (do not fill past 80% capacity to allow for vapor expansion), it must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Because this compound contains a pyrazine ring and a piperidine nitrogen, it must be slated for high-temperature process incineration (>1000°C) [5]. This is the only environmentally sound method to completely mineralize the compound into N2​ , CO2​ , and H2​O while capturing toxic NOx​ byproducts before they enter the atmosphere. Never dispose of this compound down the drain or in general biohazard bins[7][8].

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. 2

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.6

  • Chemical waste. Wikipedia. 8

  • Laboratory chemical waste disposal guidelines. University of Otago. 7

  • Environmentally sound destruction of obsolete pesticides in developing countries using cement kilns. ResearchGate. 5

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. NIH. 3

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. ResearchGate. 4

  • SAFETY DATA SHEET: 1-Boc-4-piperidinemethanol. Thermo Fisher Scientific. 1

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.